Home > Products > Building Blocks P17347 > Merck SIP Agonist
Merck SIP Agonist - 635701-59-6

Merck SIP Agonist

Catalog Number: EVT-263077
CAS Number: 635701-59-6
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Merck's RIG-I agonist is a class of RNA-based therapeutics that activate the retinoic acid-inducible gene I (RIG-I) pathway. [] The RIG-I pathway is a crucial component of the innate immune system, responsible for detecting and responding to viral RNA. [] By mimicking viral RNA, RIG-I agonists stimulate an immune response, leading to the production of interferons and other cytokines that have antiviral and antitumor effects. []

Future Directions

Merck's acquisition of Rigontec, a company specializing in RIG-I agonists, highlights the potential of this therapeutic approach. [] Future research is likely to focus on:

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Compound Description: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol is a S1P receptor modulator. [] It is formulated in tablets along with microcrystalline cellulose, sodium carboxymethyl starch, and either calcium or magnesium stearate. [] The composition is noted for improved stability and a reduced side effect profile. []

Relevance: This compound is a S1P receptor modulator, directly interacting with the same target as the "Merck S1P Agonist", implying structural similarity allowing for receptor binding. [] Though the precise binding mode (agonist, antagonist, etc.) is not specified, their shared target makes this compound highly relevant for understanding structure-activity relationships.

Imprime PGG

Compound Description: Imprime PGG is a Dectin-1 receptor agonist under investigation for its potential to enhance the efficacy of immune checkpoint inhibitors, particularly in chemotherapy-resistant metastatic triple-negative breast cancer (TNBC). [] Mechanistically, it activates the innate immune system to reprogram the immunosuppressive tumor microenvironment and stimulate antigen-specific T cell activation. [] Preclinical studies have shown that Imprime PGG significantly enhances the anti-cancer efficacy of immune checkpoint inhibitor therapy. []

Relevance: While not directly acting on the S1P receptor, Imprime PGG's relevance stems from its combination with pembrolizumab (anti-PD-1 antibody) for cancer immunotherapy. [] This mechanistic link to immune modulation is notable, as S1P receptor agonists are also explored in immune-related conditions. [] The "Merck S1P Agonist" might possess structural features common to immunomodulatory compounds, making Imprime PGG's activity a point of reference.

Feladilimab

Compound Description: Feladilimab (fela) is an inducible T-cell co-stimulatory (ICOS) receptor agonist, specifically a non-T-cell depleting IgG4 monoclonal antibody. [, ] It has demonstrated single-agent activity in anti-PD-1/L1-experienced relapsed/refractory urothelial carcinoma. [] Furthermore, it shows promising clinical activity and manageable safety in combination with pembrolizumab in PD-1/L1-naïve patients with recurrent/metastatic urothelial carcinoma. [] Feladilimab induces interferon-γ, increases PD-1/L1 expression, and has shown enhanced antitumor activity in combination with PD-1 blockade in preclinical studies. [] In melanoma, feladilimab alone demonstrated single-agent activity in immune checkpoint blockade-experienced patients, and in combination with pembrolizumab, it showed promising clinical activity and a manageable safety profile. []

Relevance: Similar to Imprime PGG, feladilimab's relevance to "Merck S1P Agonist" is indirect, stemming from its use in combination therapies with pembrolizumab for cancer treatment. [, ] This suggests a potential for synergistic effects with immune checkpoint blockade, a mechanism also explored for some S1P modulators. [] Though their targets differ, understanding feladilimab's influence on the tumor microenvironment might provide insights into the broader context of "Merck S1P Agonist" development.

Overview

The Merck SIP Agonist refers to a class of compounds designed to selectively activate sphingosine-1-phosphate receptors, particularly the S1P1 subtype. These compounds are of significant interest in pharmacological research due to their potential therapeutic applications in various diseases, including multiple sclerosis and other autoimmune disorders. The development of these agonists aims to mimic the natural ligand sphingosine-1-phosphate, enhancing receptor activation while minimizing side effects associated with broader receptor activation.

Source and Classification

Sphingosine-1-phosphate is a bioactive lipid that plays crucial roles in numerous physiological processes, including immune cell trafficking and vascular stability. The Merck SIP Agonist compounds are classified as selective sphingosine-1-phosphate receptor agonists, specifically targeting the S1P1 receptor. Research has shown that these agonists can effectively modulate immune responses and have been explored for their potential in treating conditions like multiple sclerosis by influencing lymphocyte migration and survival .

Synthesis Analysis

Methods

The synthesis of Merck SIP Agonists typically involves multi-step organic synthesis techniques. A notable approach is the modification of existing natural products or synthetic analogs to enhance their efficacy and selectivity for the S1P1 receptor. For example, derivatives of serinolamide have been synthesized by introducing phenyl moieties inspired by existing potent agonists like fingolimod (FTY720) .

Technical Details

The synthesis process often includes:

  • Nuclear Magnetic Resonance (NMR): Used for structural elucidation of synthesized compounds.
  • High-Performance Liquid Chromatography (HPLC): Employed for purity analysis and separation of reaction products.
  • Mass Spectrometry: Utilized for molecular weight determination and confirmation of compound identity.

The optimization of synthesis methods aims to increase yield and reduce the number of steps involved, thereby making the process more efficient.

Molecular Structure Analysis

Structure

Merck SIP Agonists typically feature a sphingoid backbone with various substituents that enhance receptor binding affinity. The structural modifications often include:

  • Alkyl chains
  • Hydroxyl groups
  • Halogen substitutions

These modifications are critical for achieving selectivity towards the S1P1 receptor over other subtypes such as S1P3 or S1P2.

Data

For instance, one specific compound may have a molecular formula of C20H28ClF3N2O3S, which indicates a complex structure with multiple functional groups conducive to receptor interaction .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Merck SIP Agonists generally include:

  • Esterifications: To form ester bonds that are crucial for biological activity.
  • Alkylation: To introduce alkyl groups that enhance lipophilicity and receptor binding.
  • Reduction reactions: Often employed to convert ketones or aldehydes into alcohols, improving solubility and biological activity.

Technical Details

These reactions are typically conducted under controlled conditions using solvents like dichloromethane or methanol, with catalysts such as triethylamine or sodium hydride to facilitate desired transformations.

Mechanism of Action

The mechanism by which Merck SIP Agonists exert their effects primarily involves binding to the S1P1 receptor, leading to:

  • Receptor Internalization: Upon activation, the S1P1 receptor undergoes internalization, which reduces surface expression and modulates downstream signaling pathways.
  • Inhibition of Lymphocyte Migration: By activating S1P1 receptors on lymphocytes, these agonists can inhibit their egress from lymphoid tissues, effectively reducing inflammation in autoimmune diseases.

Data from various assays indicate that certain compounds can achieve over 80% efficacy compared to established agonists like fingolimod in stimulating internalization of the S1P1 receptor .

Physical and Chemical Properties Analysis

Physical Properties

Merck SIP Agonists generally exhibit:

  • Solubility: Varies based on structural modifications; many are designed to be soluble in aqueous environments for biological applications.
  • Stability: Stability profiles are assessed under various pH conditions to ensure efficacy during storage and administration.

Chemical Properties

The chemical properties include:

  • pKa Values: Indicating the acidity/basicity which influences solubility and absorption.
  • Log P Values: Reflecting lipophilicity which is crucial for membrane permeability.

Relevant analyses often reveal optimal ranges that enhance bioavailability while minimizing toxicity.

Applications

Merck SIP Agonists hold promise in several scientific applications:

  • Therapeutics for Autoimmune Diseases: Their ability to modulate immune responses positions them as potential treatments for conditions like multiple sclerosis.
  • Research Tools: Used in studies exploring sphingosine signaling pathways and their implications in disease processes.
  • Vascular Biology Studies: Investigating roles in angiogenesis and vascular stability due to their effects on endothelial cells.

Properties

CAS Number

635701-59-6

Product Name

Merck SIP Agonist

IUPAC Name

1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28)

InChI Key

SHQNRSGKLNMHOS-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

CAY10734

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.